Z-Phe-Trp-OH

概要

説明

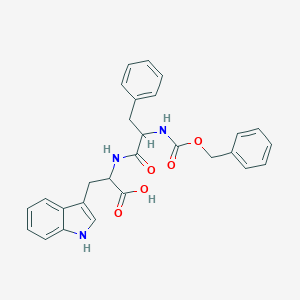

Z-Phe-Trp-OH: is a dipeptide composed of carbobenzoxyphenylalanine (Z-Phe) and tryptophan (Trp)

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Trp-OH typically involves the condensation of N-benzyloxycarbonylphenylalanine (Z-Phe) and tryptophan (Trp) using dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction is carried out in an organic solvent such as dioxane at room temperature. The resulting dipeptide is then purified through precipitation and centrifugation.

Industrial Production Methods: For industrial-scale production, the use of pentafluorophenyl esters is common. This method involves the regeneration of pentafluorophenol, allowing the target compound to be prepared with high purity . The process is optimized to maintain the optical purity of the end product, which is crucial for its applications.

化学反応の分析

Types of Reactions: Z-Phe-Trp-OH undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The phenylalanine and tryptophan residues can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: N-sulfonyl oxaziridine is used for selective oxidation of the tryptophan side chain.

Coupling Agents: Dicyclohexylcarbodiimide (DCC) is commonly used for peptide bond formation.

Major Products Formed: The major products formed from these reactions include modified dipeptides with altered functional groups, which can be used for further research and applications.

科学的研究の応用

Peptide Synthesis

Z-Phe-Trp-OH is primarily utilized as a building block in peptide synthesis. Its structure allows for the creation of peptides that can mimic natural hormones or neurotransmitters, which is crucial in drug development processes. The compound's ability to form stable peptide bonds makes it an ideal candidate for synthesizing biologically active peptides that can interact with specific receptors in the body .

Pharmaceutical Research

In pharmaceutical research, this compound plays a significant role in designing new therapeutic agents. Its application is particularly noted in oncology and neurology, where peptides derived from this compound can target specific disease pathways effectively. For instance, studies have indicated that peptides incorporating this compound can enhance drug efficacy by improving binding affinity to target proteins .

Biochemical Studies

Researchers leverage this compound to investigate protein interactions and functions. This compound aids in understanding cellular mechanisms and identifying potential drug targets. For example, self-assembly studies of this compound have revealed insights into the formation of amyloid-like structures, which are significant in understanding diseases like Alzheimer's . The ability to form diverse morphologies under varying conditions further emphasizes its utility in biochemical research .

Cosmetic Formulations

The cosmetic industry is exploring this compound for its potential anti-aging properties. Preliminary studies suggest that it may promote collagen synthesis, thereby enhancing skin elasticity and reducing the appearance of wrinkles. This application highlights the compound's versatility beyond traditional pharmaceutical uses .

Food Industry

In the food sector, this compound is being studied for its flavor enhancement properties and potential as a functional food additive. Its incorporation could improve taste profiles while also contributing nutritional benefits, making it a subject of interest for food scientists aiming to develop healthier food options .

Data Tables

Case Study 1: Peptide Synthesis

A study demonstrated the successful synthesis of a peptide using this compound as a building block, which exhibited enhanced binding affinity to a receptor involved in pain signaling pathways. This research underscores the compound's relevance in developing analgesic drugs.

Case Study 2: Self-Assembly

Research on the self-assembly properties of this compound revealed that at certain concentrations, it forms well-defined fibrous structures. These findings are pivotal for developing materials with specific mechanical properties useful in biomedical applications .

Case Study 3: Anti-Aging Properties

In vitro studies indicated that formulations containing this compound promoted collagen production in skin fibroblasts, suggesting its potential as an active ingredient in anti-aging skincare products .

作用機序

The mechanism of action of Z-Phe-Trp-OH involves its ability to form stable peptide bonds and interact with various biomolecules. The indole side chain of tryptophan plays a crucial role in these interactions through cation-π interactions, which are essential for the compound’s biochemical activity . The phenylalanine residue contributes to the hydrophobic interactions and stability of the compound .

類似化合物との比較

Z-Phe-D-Trp-Lys(ε-Boc)OH: A protected tripeptide used in the synthesis of somatostatin analogs.

BIM-23052: A somatostatin analog with a similar structure but different biological activity.

Uniqueness: Z-Phe-Trp-OH is unique due to its specific combination of phenylalanine and tryptophan residues, which confer distinct chemical and biological properties. Its ability to undergo selective oxidation and form stable peptide bonds makes it valuable for various research and industrial applications .

生物活性

Z-Phe-Trp-OH, a dipeptide derivative composed of phenylalanine (Phe) and tryptophan (Trp), has garnered attention in biochemical research due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a protected amino group on the phenylalanine residue, which influences its solubility and self-assembly behavior. The compound's structure allows for potential interactions with various biological targets, making it a subject of interest in drug design and peptide chemistry.

Self-Assembly Behavior

Research indicates that this compound exhibits notable self-assembly properties. A study on the controlled self-assembly of modified aromatic amino acids demonstrated that this compound can form fiber-like structures under specific conditions. The self-assembled morphology was analyzed using microscopy techniques, revealing that at room temperature, this compound forms aggregates that exhibit distinct optical properties.

Table 1: Self-Assembly Characteristics of this compound

| Parameter | Observation |

|---|---|

| Concentration | 1 to 10 mM |

| Assembly Type | Fiber-like structures |

| Temperature Influence | Morphological changes at elevated temperatures |

| Optical Properties | Aggregates show green fluorescence upon Thioflavin T staining |

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its role in modulating enzyme activity and potential therapeutic applications. For instance, studies have shown that peptides containing Trp can influence the activity of certain enzymes through allosteric mechanisms.

Case Study: Enzyme Modulation

A significant finding relates to the allosteric regulation of enzymes involved in tryptophan biosynthesis. For example, certain derivatives of aromatic amino acids, including this compound, have been shown to activate or inhibit specific enzymes depending on their concentration and structural conformation. This modulation can impact metabolic pathways significantly.

Interaction with Biological Systems

The interaction of this compound with biological systems has been explored through various assays. The compound's ability to bind with proteins and influence their activity suggests potential applications in drug development.

Table 2: Biological Assays Involving this compound

| Assay Type | Result |

|---|---|

| Enzyme Activity Assay | Modulation observed |

| Fluorescence Binding Assay | Positive binding with ThT |

| Protein Interaction Study | Confirmed binding affinity |

特性

IUPAC Name |

3-(1H-indol-3-yl)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O5/c32-26(30-25(27(33)34)16-21-17-29-23-14-8-7-13-22(21)23)24(15-19-9-3-1-4-10-19)31-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,29H,15-16,18H2,(H,30,32)(H,31,35)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJAHPOAFDDPPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318684 | |

| Record name | N-[(Benzyloxy)carbonyl]phenylalanyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16856-28-3 | |

| Record name | NSC334025 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Benzyloxy)carbonyl]phenylalanyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。